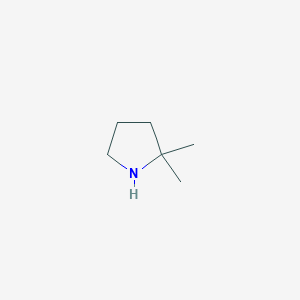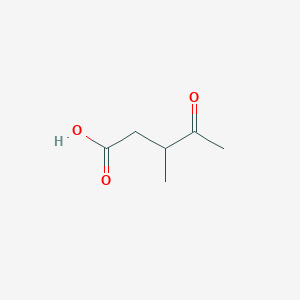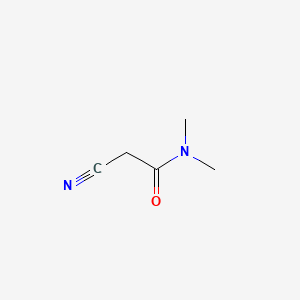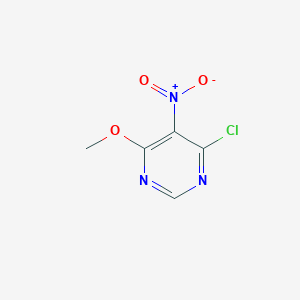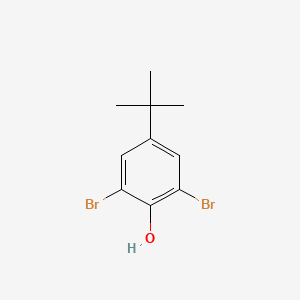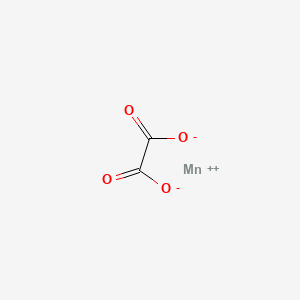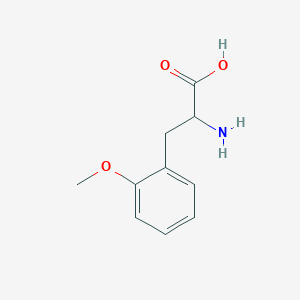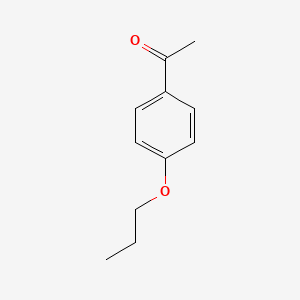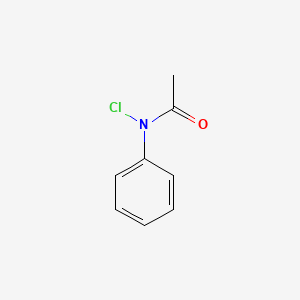
N-氯乙酰苯胺
描述
N-Chloroacetanilide is a useful research compound. Its molecular formula is C8H8ClNO and its molecular weight is 169.61 g/mol. The purity is usually 95%.
The exact mass of the compound N-Chloroacetanilide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-Chloroacetanilide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Chloroacetanilide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
- N-氯乙酰苯胺类化合物通常用作除草剂。 一项研究 研究了它们在不同亲核试剂(Br⁻、I⁻、HS⁻ 和 S₂O₃²⁻)存在下的降解机制。理论评估表明,含硫亲核试剂表现出最佳的反应活性。几何变化和电子重排对亲核进攻过程中的活化能有很大贡献。该反应通过一个非同步过程进行,具有较晚的过渡态,除了碘化物进攻,它通过一个较早的过渡态进行。
- 由于除草剂径流,N-氯乙酰苯胺衍生物可以在天然水中找到。研究人员探索了高级氧化工艺 (AOPs) 以去除它们。 已经研究了紫外 (UV) 激活的过硫酸盐和过氧单硫酸盐 。这些过程会产生硫酸根自由基,有效降解 N-氯乙酰苯胺化合物。
- 丁草胺和异丙草胺等除草剂均属于乙酰苯胺类,用于防治水稻田中的一年生杂草。 已经研究了它们的土壤消散动力学 。了解它们在土壤中的持久性和降解对于可持续农业实践至关重要。
除草剂降解机制
高级氧化工艺 (AOPs) 水处理
土壤消散动力学
作用机制
Target of Action
N-Chloroacetanilide primarily targets the synthesis of very long-chain fatty acids in susceptible weeds . These fatty acids play a crucial role in the plasma membrane and cell expansion .
Mode of Action
N-Chloroacetanilide inhibits the early development of susceptible weeds by preventing the synthesis of alkyl chains longer than C18 outside the chloroplast . The compound’s interaction with its targets results in changes in the growth and development of the weeds, effectively controlling their proliferation.
Biochemical Pathways
The degradation mechanism of N-Chloroacetanilide herbicides involves a nucleophilic attack of hydrogen sulfide on the herbicides . Three possible mechanisms were considered: bimolecular nucleophilic substitution (SN2) reaction mechanism, oxygen assistance, and nitrogen assistance . The SN2 mechanism is suggested as the most plausible path for these reactions, with the exception of compound F . The downstream pathway of N-Chloroacetanilide degradation is initiated by the hydroxylation of aromatic rings, followed by its conversion to a substrate for ring cleavage after several steps .
Result of Action
The molecular and cellular effects of N-Chloroacetanilide’s action include the inhibition of very long-chain fatty acid synthesis, which affects the plasma membrane and cell expansion . This results in the control of weed growth and development. In non-target organisms, N-Chloroacetanilide has been found to cause significant changes in hematological indices, sodium levels, and basic energetic fish . It also inhibits gill Na+/K±ATPase activity and induces oxidative stress .
Action Environment
Environmental factors significantly influence N-Chloroacetanilide’s action, efficacy, and stability. For instance, the compound can contaminate the aquatic environment via agricultural run-off and leaching . Its hydrophobic activity can increase the risk of loading into the aquatic ecosystem . These environmental factors need to be considered when using N-Chloroacetanilide to ensure its effective and safe use.
生化分析
Biochemical Properties
N-Chloroacetanilide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to interact with enzymes such as sodium-potassium adenosine triphosphatase, superoxide dismutase, catalase, glutathione S-transferase, and glutathione peroxidase . These interactions often result in the inhibition or activation of these enzymes, thereby influencing various biochemical pathways. For instance, N-Chloroacetanilide has been shown to inhibit sodium-potassium adenosine triphosphatase activity, which can affect ion regulation and cellular homeostasis .
Cellular Effects
N-Chloroacetanilide impacts various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that N-Chloroacetanilide can induce oxidative stress in cells, leading to changes in the activity of antioxidant enzymes such as superoxide dismutase and catalase . Additionally, it can alter gene expression patterns, which may result in changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of N-Chloroacetanilide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. N-Chloroacetanilide binds to specific enzymes, inhibiting their activity and thereby disrupting normal biochemical processes . For example, its inhibition of sodium-potassium adenosine triphosphatase affects ion transport and cellular homeostasis. Furthermore, N-Chloroacetanilide can induce oxidative stress by inhibiting antioxidant enzymes, leading to increased levels of reactive oxygen species and subsequent changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Chloroacetanilide can change over time. The stability and degradation of N-Chloroacetanilide are important factors that influence its long-term effects on cellular function. Studies have shown that N-Chloroacetanilide can induce oxidative stress and inhibit enzyme activity over extended periods, leading to sustained changes in cellular metabolism and function . Additionally, the degradation products of N-Chloroacetanilide may have their own biochemical effects, further complicating its impact on cells.
Dosage Effects in Animal Models
The effects of N-Chloroacetanilide vary with different dosages in animal models. At low doses, N-Chloroacetanilide may have minimal effects on cellular function, while at higher doses, it can induce significant toxicity . Threshold effects have been observed, where a certain dosage level must be reached before noticeable biochemical changes occur. High doses of N-Chloroacetanilide can lead to adverse effects such as oxidative stress, enzyme inhibition, and disruption of cellular homeostasis .
Metabolic Pathways
N-Chloroacetanilide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It can affect metabolic flux and metabolite levels by inhibiting key enzymes such as sodium-potassium adenosine triphosphatase and antioxidant enzymes . These interactions can lead to changes in the overall metabolic state of cells, influencing energy production, ion regulation, and oxidative stress responses.
Transport and Distribution
The transport and distribution of N-Chloroacetanilide within cells and tissues are mediated by specific transporters and binding proteins. N-Chloroacetanilide can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can affect its biochemical activity and interactions with biomolecules.
Subcellular Localization
N-Chloroacetanilide is localized to specific subcellular compartments, where it exerts its biochemical effects. Targeting signals and post-translational modifications may direct N-Chloroacetanilide to particular organelles, such as the mitochondria or endoplasmic reticulum . Its subcellular localization can influence its activity and function, as well as its interactions with other biomolecules.
属性
IUPAC Name |
N-chloro-N-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c1-7(11)10(9)8-5-3-2-4-6-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVKMXGRFVLMBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90206615 | |
| Record name | Acetanilide, N-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90206615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
579-11-3 | |
| Record name | N-Chloro-N-phenylacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=579-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetanilide, N-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000579113 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetanilide, N-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90206615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Chloroacetanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



